molecular formula C16H20F3N3O2 B6499097 N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 952974-59-3

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6499097
CAS No.: 952974-59-3
M. Wt: 343.34 g/mol
InChI Key: PUKILGBDTIVVPN-UHFFFAOYSA-N
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Description

N-[(1-Methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring a central ethanediamide (oxalamide) backbone. Key structural elements include:

  • A 1-methylpiperidin-4-ylmethyl group attached to one nitrogen of the ethanediamide.
  • A 4-(trifluoromethyl)phenyl substituent on the opposing nitrogen.

The compound’s design aligns with pharmacophores common in opioid receptor ligands, particularly 4-anilidopiperidine derivatives like fentanyl . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may influence receptor binding kinetics .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKILGBDTIVVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethanediamide Derivatives

G856-3475 ()
  • Structure : N'-(2,5-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide.
  • Key Differences : Replaces the piperidine group with a thiazole ring and a dimethylphenyl substituent.
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide ()
  • Structure : Differs by substituting the trifluoromethyl group with trifluoromethoxy and adding a methylsulfanylphenyl-piperidine side chain.
  • The methylsulfanyl group may enhance metabolic stability .

4-Anilidopiperidine Opioid Analogs

Fentanyl ()
  • Structure : N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide.
  • Key Differences : Uses a propionamide linker instead of ethanediamide and a phenethylpiperidine core.
  • Pharmacology : Fentanyl’s propionamide and phenethyl groups confer high µ-opioid receptor (MOR) affinity. The target compound’s ethanediamide may reduce MOR selectivity due to steric hindrance .
W-18 and W-15 ()
  • Structures : Sulfonamide-based 2-piperidinylidene derivatives with nitro or chlorophenyl groups.
  • Key Differences : Lack the ethanediamide backbone and feature sulfonamide linkages.

Piperidine-Modified Derivatives ()

Compounds such as 5-substituted tetrahydronaphthalen-2-yl-methyl derivatives (e.g., 8–12, 20–21) feature:

  • Variations : Hydrophobic tetrahydronaphthalene cores with hydroxyl, amine, or acetamide substituents.
  • Pharmacology : Hydroxyl groups (e.g., compound 20) improve water solubility but may reduce blood-brain barrier penetration. In contrast, the target compound’s trifluoromethyl group balances lipophilicity and polarity .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Receptor Affinity (Hypothesized) Metabolic Stability
Target Compound Ethanediamide 1-Methylpiperidin-4-ylmethyl, 4-CF3-Ph Moderate MOR/KOR selectivity High (CF3 group)
Fentanyl Propionamide Phenethylpiperidine, N-phenyl High MOR affinity Moderate
G856-3475 () Ethanediamide + Thiazole Thiazolyl, 4-CF3-Ph, 2,5-dimethylphenyl Unknown (likely δ-opioid) Moderate
5-Hydroxy-Tetrahydronaphthalene (20) 4-Anilidopiperidine Tetrahydronaphthalene, hydroxyl Low MOR, high KOR Low (polar group)
W-18 () Sulfonamide 2-Piperidinylidene, 4-nitrophenylethyl Non-opioid (putative) High

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